(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile
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Description
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a chemical compound that has gained attention in the scientific research community due to its potential applications in various fields.
Scientific Research Applications
Photonic Applications
Research conducted by Szukalski et al. (2015) shows that a pyrazoline derivative molecule related to the compound , when doped into polymer matrix like poly(methyl methacrylate), demonstrates dynamic and static photoinduced birefringence. This indicates potential for photonic applications, such as in the fabrication of photochromic polymers (Szukalski et al., 2015).
Fungicidal Activity
Research led by Shen De-long (2010) on thiazolylacrylonitriles, closely related to the compound , reveals significant fungicidal activity. This suggests potential agricultural or pharmaceutical applications for compounds structurally similar to (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile (Shen De-long, 2010).
Photoluminescent Properties
Studies by Haiyan Fang and Mingxin Yu (2009) on thiophenylacrylonitrile derivatives show intriguing photophysical properties. The UV-Vis absorption and photoluminescent spectra of these compounds suggest their potential application in the field of photoluminescence and optical materials (Haiyan Fang & Mingxin Yu, 2009).
Corrosion Inhibition
Elusta's (2019) theoretical study on similar compounds, such as tetrazole-acrylonitriles, for corrosion inhibition on mild steel, suggests that (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile may have potential applications in materials science, specifically in corrosion prevention (Elusta, 2019).
Cytotoxic Properties
Research by Tarleton et al. (2012) into cytotoxic 2-phenylacrylnitriles highlights the importance of the cyanide moiety in compounds like (Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile. These compounds may hold potential in developing selective inhibitors for specific cancer cell lines (Tarleton et al., 2012).
properties
IUPAC Name |
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c1-12-2-5-14(6-3-12)16-11-26-19(21-16)15(10-20)8-13-4-7-18(23)17(9-13)22(24)25/h2-9,11,23H,1H3/b15-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNZLOYGGYRNGO-NVNXTCNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=C(C=C3)O)[N+](=O)[O-])C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=C(C=C3)O)[N+](=O)[O-])/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(4-hydroxy-3-nitrophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile |
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